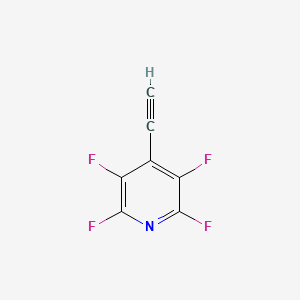

4-Ethynyl-2,3,5,6-tetrafluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7HF4N |

|---|---|

Molecular Weight |

175.08 g/mol |

IUPAC Name |

4-ethynyl-2,3,5,6-tetrafluoropyridine |

InChI |

InChI=1S/C7HF4N/c1-2-3-4(8)6(10)12-7(11)5(3)9/h1H |

InChI Key |

DSLVSUMIVRJZAJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=NC(=C1F)F)F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethynyl 2,3,5,6 Tetrafluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-Ethynyl-2,3,5,6-tetrafluoropyridine, a combination of 1H, 13C, and 19F NMR, supplemented by advanced 2D NMR techniques, is essential for a comprehensive structural assignment.

The 1H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the acetylenic proton. The chemical shift of this proton is influenced by the electron-withdrawing nature of the tetrafluoropyridinyl ring. Typically, acetylenic protons in similar chemical environments resonate in the range of δ 3.0-4.0 ppm. The signal would likely appear as a singlet, although long-range couplings to the fluorine atoms of the pyridine (B92270) ring are possible and could result in a more complex splitting pattern, likely a triplet or a multiplet.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.5 | s (or m) | Ethynyl-H |

The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the two acetylenic carbons and the four carbons of the tetrafluoropyridine ring. The carbons of the pyridine ring will exhibit characteristic chemical shifts and C-F coupling constants. The ethynyl (B1212043) carbons are expected in the typical range for alkynes, around δ 70-90 ppm. The carbon attached to the pyridine ring will be downfield compared to the terminal alkyne carbon.

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | -C≡CH |

| ~85 | -C≡CH |

| ~110-120 | C4 |

| ~140-150 (multiplet) | C2, C6 |

| ~140-150 (multiplet) | C3, C5 |

19F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. In this compound, the four fluorine atoms are in two distinct chemical environments due to their proximity to the nitrogen atom and the ethynyl substituent. The fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) will be chemically equivalent, as will the fluorine atoms at the 3- and 5-positions (meta to the nitrogen). This will result in two distinct signals in the 19F NMR spectrum.

For a similar compound, 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, the ortho-fluorines appear as a multiplet around δ -88.5 ppm, and the meta-fluorines as a multiplet around δ -153.2 ppm. researchgate.net It is expected that the fluorine chemical shifts for this compound will be in a comparable range. The signals will likely appear as multiplets due to mutual F-F coupling.

Table 3: Predicted 19F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -90 | m | F2, F6 |

| ~ -155 | m | F3, F5 |

To unambiguously assign all proton, carbon, and fluorine signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would be of limited use for this compound itself due to the single proton environment. However, for derivatives with more protons, it is invaluable for establishing proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei. For the parent compound, it would confirm the assignment of the acetylenic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between 1H and 13C nuclei. For this compound, an HMBC spectrum would show a correlation between the acetylenic proton and the C4 carbon of the pyridine ring, as well as the quaternary acetylenic carbon, thus confirming the attachment of the ethynyl group to the pyridine ring.

1H-19F and 13C-19F Correlation Spectroscopy: These experiments are particularly useful for fluorinated compounds to establish correlations between protons or carbons and the fluorine atoms, aiding in the complete assignment of the molecular structure.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The theoretical exact mass of this compound (C7HF4N) can be calculated based on the most abundant isotopes of its constituent elements. This calculated mass can then be compared to the experimentally determined mass to confirm the elemental composition with a high degree of confidence.

Table 4: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C7HF4N | 175.0049 |

Fragmentation Patterns and Isotopic Signatures

The mass spectrometric analysis of this compound and its derivatives provides critical information regarding their molecular weight and structural composition through controlled fragmentation. Upon electron impact ionization, organic molecules form a molecular ion (M+), which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pathways are influenced by the relative strengths of chemical bonds and the stability of the resulting charged and neutral species.

For aromatic compounds, the molecular ion peak is typically strong due to the stability of the ring system. libretexts.org In the case of this compound, fragmentation would likely proceed through several key pathways. These include the cleavage of the C-C bond between the pyridine ring and the ethynyl group, loss of the ethynyl radical (•C₂H), or rearrangement followed by ring cleavage. The highly fluorinated nature of the pyridine ring suggests that the loss of fluorine atoms or molecules like HF could also be plausible fragmentation steps. The stability of resulting acylium ions ([RCO]⁺) can also direct fragmentation pathways in derivatives containing carbonyl groups. chemguide.co.uk

While specific experimental fragmentation data for this compound is not extensively detailed in the reviewed literature, analysis of related structures provides insight. For instance, the mass spectrum of 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine shows a clear set of molecular ion peaks at m/z = 349 and 351. mdpi.com This distinct pattern is a direct result of the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This isotopic distribution is a powerful tool for identifying the presence of specific elements like chlorine or bromine in a molecule. libretexts.org For this compound itself, the primary isotopic signatures would arise from the natural abundance of ¹³C.

| Ion Type | Expected Fragmentation Pathway | Significance |

| Molecular Ion [M]⁺ | Direct ionization of the molecule without fragmentation. | Confirms the molecular weight of the compound. |

| [M - C₂H]⁺ | Loss of the ethynyl radical. | Indicates the presence of a terminal alkyne substituent. |

| [M - F]⁺ | Loss of a fluorine radical. | Common in highly fluorinated compounds. |

| Ring Fragments | Cleavage of the tetrafluoropyridine ring. | Provides information about the core heterocyclic structure. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a compound. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of several closely related 4-substituted-2,3,5,6-tetrafluoropyridine derivatives allows for a comprehensive understanding of the structural characteristics of this class of compounds. researchgate.netnih.govnih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206) | Monoclinic | P2₁/n | 9.3876(2) | 12.0007(3) | 12.2210(3) | 90 | 109.849(1) | 90 | nih.gov |

| N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide | Monoclinic | P2₁/c | 8.016(2) | 5.861(2) | 15.655(4) | 90 | 97.26(3) | 90 | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.501(1) | 98.618(1) | 103.818(1) | mdpi.com |

Detailed structural analysis of 4-substituted tetrafluoropyridine derivatives provides precise measurements of the geometry of the fluorinated ring. In the structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the C3—N2 bond length is 1.3522 (16) Å, indicating some degree of conjugation between the amine lone pair and the aromatic ring. nih.gov The bond angles within the pyridine ring typically remain close to the ideal 120° for sp²-hybridized carbons, though minor deviations occur due to the electronic effects of the fluorine substituents. soton.ac.uk

Torsional angles are particularly informative about the conformation of substituents relative to the pyridine ring. For example, in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the formamide (B127407) group and the pyridine ring are twisted with a dihedral angle of 13.21 (5)°. nih.gov In contrast, the Cₚ—N—C—O torsion angle of 179.0 (2)° indicates a stable anti-conformation for that grouping. nih.gov These conformational preferences are dictated by a balance of steric hindrance and electronic interactions, such as conjugation.

| Parameter | Compound | Value | Significance |

| C-N Bond Length | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | 1.3522 (16) Å | Shorter than a typical C-N single bond, suggesting electronic delocalization. nih.gov |

| C=O Bond Length | N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide | 1.218 (3) Å | Typical length for a carbonyl double bond. nih.gov |

| Dihedral Angle | N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide | 13.21 (5)° | Quantifies the twist between the formamide group and the pyridine ring. nih.gov |

| Torsion Angle | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | -81.68 (16)° | Describes the conformation of the ethyl methacrylate side chain. nih.gov |

Intermolecular interactions govern the packing of molecules in the crystal lattice and influence physical properties such as melting point and solubility. In the crystal structures of 4-substituted tetrafluoropyridine derivatives, hydrogen bonding is a prominent feature. For instance, in 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, molecules are linked into chains by N—H⋯O hydrogen bonds, which are further cross-linked by C—H⋯F and C—H⋯π contacts. nih.gov Hirshfeld surface analysis of this compound revealed that F⋯H/H⋯F interactions account for 35.6% of the surface contacts. nih.gov

Halogen bonding is another significant non-covalent interaction, particularly relevant for highly fluorinated molecules. scispace.comresearchgate.net This interaction occurs when an electropositive region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of a pyridine ring. nih.gov While fluorine is the least polarizable halogen, C-F bonds can participate in halogen-like interactions, especially when activated by the electron-withdrawing nature of the perfluorinated ring. rsc.org These interactions, along with traditional hydrogen bonds, play a crucial role in the crystal engineering and supramolecular assembly of fluorinated pyridine derivatives.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of its key functional moieties: the tetrafluoropyridine ring and the terminal ethynyl group. A detailed vibrational analysis has been performed on the parent 2,3,5,6-tetrafluoropyridine (B1295328), providing a solid foundation for interpreting the spectra of its derivatives. nih.gov

The ethynyl group (C≡C-H) gives rise to two highly characteristic IR absorption bands. The stretching vibration of the terminal C-H bond (ν≡C-H) typically appears as a sharp, relatively weak band around 3300 cm⁻¹. libretexts.org The stretching of the carbon-carbon triple bond (νC≡C) results in a weak to medium absorption in the 2100-2140 cm⁻¹ region. libretexts.org Its intensity is dependent on the symmetry and polarity of the molecule.

The tetrafluoropyridine moiety is characterized by strong absorption bands associated with carbon-fluorine (C-F) stretching vibrations. Due to the high electronegativity of fluorine, these C-F stretching modes are typically intense and appear in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹. researchgate.netnih.gov The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring. nih.gov In addition, characteristic aromatic C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. orgchemboulder.comopenstax.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Ethynyl (≡C-H) | C-H Stretch | ~3300 | Sharp, Weak-Medium |

| Ethynyl (-C≡C-) | C≡C Stretch | 2100 - 2140 | Weak-Medium |

| Aromatic C-F | C-F Stretch | 1000 - 1300 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

Computational Approaches and Theoretical Frameworks for 4 Ethynyl 2,3,5,6 Tetrafluoropyridine

Density Functional Theory (DFT) Calculations

DFT represents a robust computational method to investigate the electronic properties of molecules. For 4-ethynyl-2,3,5,6-tetrafluoropyridine, DFT calculations would be instrumental in providing fundamental insights into its molecular structure and behavior.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis involves geometry optimization to find the lowest energy structure of the molecule. This process would determine precise bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would reveal the distribution of electron density, molecular electrostatic potential, and atomic charges, which are crucial for understanding the molecule's reactivity and intermolecular interactions. No published data is currently available for these parameters for this compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap typically suggests higher reactivity. The specific energies of these orbitals and the resulting energy gap for this compound have not been reported.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N), theoretical NMR spectra can be generated. This is invaluable for confirming experimental results and assigning signals in complex spectra. However, no theoretical predictions of NMR chemical shifts for this compound are available in the literature.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the in-depth exploration of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Activation Energy Calculations

For any chemical reaction involving this compound, computational methods could be used to identify the transition state structures—the highest energy points along the reaction pathway. Calculating the energy of these transition states relative to the reactants allows for the determination of the activation energy, which governs the reaction rate. Such calculations are essential for understanding reaction feasibility and kinetics but have not been published for this compound.

Reaction Coordinate Analysis

By mapping the energy changes as reactants are converted into products, a reaction coordinate diagram can be constructed. This analysis provides a detailed profile of the reaction mechanism, identifying any intermediates and the rate-determining step. This level of mechanistic detail is currently unavailable for reactions involving this compound.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool for understanding the reactivity and intermolecular interactions of this compound. The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In fluorinated pyridines, the MEP is significantly influenced by the high electronegativity of the fluorine atoms. rsc.org For pentafluoropyridine (B1199360), a related compound, the full ring fluorination has a dramatic effect on its binding properties by altering the electron density distribution of the π-cloud, creating a "π-hole" over the center of the ring. nih.gov This region of positive electrostatic potential makes the aromatic ring susceptible to interactions with nucleophiles or lone pairs from other molecules. nih.govresearchgate.net

For this compound, the MEP surface would be characterized by several key features:

Negative Potential around the Nitrogen Atom: The lone pair of the nitrogen atom in the pyridine (B92270) ring creates a region of strong negative electrostatic potential, making it a primary site for electrophilic attack and hydrogen bonding.

Positive Potential on the Pyridine Ring: The four fluorine atoms strongly withdraw electron density from the pyridine ring, leading to a significant region of positive electrostatic potential across the face of the ring. This effect is a hallmark of highly fluorinated aromatic systems. nih.gov

Potential around the Ethynyl (B1212043) Group: The triple bond of the ethynyl group introduces a region of high electron density, which can also participate in specific intermolecular interactions.

The interplay of these regions dictates the molecule's interaction with other chemical species. The positive potential on the ring facilitates stacking interactions with electron-rich aromatic systems, while the negative potential on the nitrogen atom governs its basicity and ability to form coordinate bonds.

Interactive Data Table: Key MEP Features of Fluorinated Pyridines

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen | Negative | Site for electrophilic attack, protonation, and hydrogen bond donation. |

| Fluorinated Pyridine Ring | Positive (π-hole) | Susceptible to nucleophilic attack and interactions with electron-rich species. |

| Ethynyl Group (π-system) | Negative | Can act as a weak nucleophile or participate in π-stacking interactions. |

Conformational Analysis and Energetic Landscapes

The conformational landscape of this compound is primarily defined by the rotation of the ethynyl group relative to the plane of the tetrafluoropyridine ring. Due to the linear nature of the ethynyl group and its attachment to the aromatic ring, significant conformational isomers are not expected in the same way as for molecules with more flexible substituents.

The primary energetic consideration is the rotational barrier around the C-C single bond connecting the ethynyl group to the pyridine ring. Theoretical studies on similar aromatic compounds with substituent groups have shown that the magnitude of this rotational barrier is influenced by electronic effects. nih.govresearchgate.net Electron-withdrawing groups attached to an aromatic ring can increase the rotational barrier due to enhanced interaction between the molecular orbitals of the substituent and the ring. nih.govresearchgate.netresearchgate.net

In the case of this compound, the tetrafluoropyridine ring is strongly electron-withdrawing. This electronic characteristic would likely lead to a noticeable, though not exceptionally high, rotational barrier for the ethynyl group. The planar conformation, where the C-H bond of the ethynyl group lies in the same plane as the pyridine ring, is expected to be the most stable due to optimal orbital overlap. The energetic landscape would therefore likely show two equivalent minima corresponding to the planar conformations and two equivalent maxima for the perpendicular conformations. However, for many ethynylated aromatic compounds, the molecule is observed to be nearly planar. nih.gov

Interactive Data Table: Estimated Energetic Landscape Parameters

| Conformational State | Dihedral Angle (Ethynyl vs. Ring) | Relative Energy | Description |

| Minimum Energy Conformation | 0° / 180° | Emin | Planar structure, maximizing π-orbital overlap. |

| Transition State | 90° / 270° | Emax | Perpendicular structure, disrupting conjugation. |

| Rotational Barrier | - | ΔE = Emax - Emin | Expected to be a low to moderate barrier. |

Theoretical Insights into Fluorine's Electronic Influence on Pyridine Reactivity

The four fluorine atoms in this compound exert a profound electronic influence on the pyridine ring, significantly altering its reactivity compared to unsubstituted pyridine. This influence is a combination of inductive and resonance effects, which have been explored through various theoretical frameworks.

Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, a resonance (+R) effect. However, for fluorine, this effect is significantly weaker than its inductive effect. Theoretical studies, including Natural Bond Orbital (NBO) analysis, have investigated the consequences of this substitution on intramolecular charge delocalization and ring bond strength. rsc.org

"Fluoromaticity": The addition of multiple fluorine atoms to an aromatic ring can introduce a new set of π-bonding and antibonding orbitals. nih.govacs.org This phenomenon, sometimes referred to as "fluoromaticity," can further stabilize the ring structure, leading to shorter C-C bond lengths within the ring and increased resistance to certain types of addition reactions. nih.govacs.org The stabilizing effect of fluorine atoms is noted to be slightly less pronounced in fluorinated pyridines compared to fluorinated benzenes. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to analyze the effects of various substituents on the electron density of the pyridyl nitrogen. researchgate.net In the context of this compound, the combined electron-withdrawing nature of the four fluorine atoms deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. The ethynyl substituent, being a π-system, can further modulate the electronic properties of the ring, though its influence is generally less pronounced than that of the four fluorine atoms.

Interactive Data Table: Summary of Fluorine's Electronic Effects

| Electronic Effect | Description | Consequence for Reactivity |

| Inductive Effect (-I) | Strong withdrawal of electron density from the ring via σ-bonds. | Deactivates the ring towards electrophilic attack; Activates the ring for nucleophilic aromatic substitution. |

| Resonance Effect (+R) | Weak donation of lone pair electrons to the π-system. | Minor effect, largely overshadowed by the inductive effect. |

| "Fluoromaticity" | Introduction of new π-orbitals leading to increased ring stability. | Enhances thermal and chemical stability. |

Synthetic Transformations and Derivatization of 4 Ethynyl 2,3,5,6 Tetrafluoropyridine

Click Chemistry Applications (e.g., Copper-Assisted Alkyne-Azide Cycloaddition)

The terminal ethynyl (B1212043) group serves as a highly efficient handle for "click chemistry," a class of reactions known for their high yields, reliability, and tolerance of various functional groups. tcichemicals.comsigmaaldrich.com The most prominent of these is the Copper(I)-Assisted Alkyne-Azide Cycloaddition (CuAAC), a variation of the Huisgen 1,3-dipolar cycloaddition. sigmaaldrich.comnih.gov This reaction joins the alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring, a valuable linker in medicinal chemistry and materials science. nih.govnih.gov The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). sigmaaldrich.com

The CuAAC reaction provides a straightforward and powerful method for synthesizing a wide array of 1,2,3-triazole derivatives from 4-ethynyl-2,3,5,6-tetrafluoropyridine. By selecting different organic azides (R-N₃), a diverse library of molecules can be generated where the tetrafluoropyridyl moiety is linked to various functional units (R). The resulting triazole ring is chemically robust, resisting hydrolysis, oxidation, and reduction. sigmaaldrich.com

Table 1: Examples of 1,2,3-Triazole Synthesis via CuAAC This table is illustrative, showing potential products from the reaction of this compound with various azides.

| Azide Reactant (R-N₃) | R Group | Resulting Product |

| Benzyl azide | Benzyl | 1-Benzyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-1,2,3-triazole |

| Azidoethane | Ethyl | 1-Ethyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-1,2,3-triazole |

| 1-Azido-4-methoxybenzene | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-1,2,3-triazole |

| 2-Azido-2-methylpropane | tert-Butyl | 1-tert-Butyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)-1H-1,2,3-triazole |

The click reaction is a key tool for creating monomers and polymers. This compound can be used to synthesize polymer precursors and build macromolecular structures. For instance, reaction with a molecule containing two azide groups (a diazide) can lead to the formation of polytriazoles, where the tetrafluoropyridyl group is a recurring pendant unit. This approach has been used to create thermoset resins from similar poly-alkyne functionalized fluoro-aromatic compounds, resulting in materials with high thermal stability. mdpi.com The degradation onset for such polytriazole networks can be around 300°C, with significant char yields at higher temperatures, indicating a dense network of carbonaceous material. mdpi.com This method allows for the incorporation of the unique electronic properties of the tetrafluoropyridine ring into a stable polymer backbone.

Further Functionalization via the Remaining Fluorine Atoms

Beyond the reactivity of the alkyne, the four fluorine atoms on the pyridine (B92270) ring are susceptible to Nucleophilic Aromatic Substitution (SNAr). nih.gov The strong electron-withdrawing nature of the ring nitrogen and the fluorine atoms activates the ring for attack by nucleophiles. rsc.org This allows for the sequential and selective replacement of fluorine atoms to introduce additional functionality.

In 4-substituted-2,3,5,6-tetrafluoropyridines, nucleophilic attack occurs preferentially at the C-2 and C-6 positions, which are ortho to the ring nitrogen. mdpi.commdpi.com This regioselectivity is due to the activating effect of the nitrogen atom, which stabilizes the intermediate Meisenheimer complex most effectively at these positions. Substitution at the C-3 and C-5 positions (meta to the nitrogen) is significantly less favorable and generally requires more forcing conditions. This predictable selectivity allows for controlled, stepwise functionalization of the pyridine ring even after the C-4 position has been elaborated.

A wide variety of nucleophiles can be used to displace the fluorine atoms at the C-2 and C-6 positions. Common nucleophiles include alkoxides/phenoxides (O-nucleophiles), primary and secondary amines (N-nucleophiles), and thiols (S-nucleophiles). mdpi.comresearchgate.netnih.gov These reactions are typically carried out in the presence of a mild base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF or acetonitrile (B52724). mdpi.commdpi.com This versatility enables the tuning of the molecule's electronic, physical, and chemical properties by introducing a range of different functional groups.

Table 2: Examples of SNAr Reactions on the Tetrafluoropyridine Ring This table illustrates the selective substitution at the C-2 position of a 4-substituted tetrafluoropyridine ring.

| Nucleophile | Reagents | Product of Mono-Substitution at C-2 |

| Phenol | K₂CO₃, DMF | 2-Phenoxy-4-ethynyl-3,5,6-trifluoropyridine |

| Diethylamine | K₂CO₃, DMF | N,N-Diethyl-4-ethynyl-3,5,6-trifluoropyridin-2-amine |

| Thiophenol | Cs₂CO₃, MeCN | 4-Ethynyl-2-(phenylthio)-3,5,6-trifluoropyridine |

Metal-Mediated Transformations (e.g., Hydrosilylation)

The ethynyl group can also undergo various metal-mediated transformations other than cycloadditions. A key example is hydrosilylation, which involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond. This reaction is commonly catalyzed by transition metal complexes, particularly those containing platinum (e.g., Karstedt's catalyst), rhodium, or ruthenium.

The hydrosilylation of a terminal alkyne like this compound can lead to two primary regioisomers: the α-adduct and the β-adduct. The β-isomer is typically formed via a syn-addition mechanism, resulting in the (E)-vinylsilane. The choice of catalyst and reaction conditions can be tuned to favor one isomer over the other, providing access to valuable vinylsilane intermediates that can be used in subsequent cross-coupling reactions or polymerizations.

Polymerization Strategies Employing this compound as a Monomer

The ethynyl group of this compound serves as a versatile functional handle for various polymerization strategies, enabling the synthesis of fluorinated polymers with tailored architectures and properties. Both thermal and step-growth polymerization techniques have been explored to leverage the reactivity of this monomer, leading to the formation of complex network polymers and well-defined linear or branched structures.

Thermal Cyclopolymerizations for Network Architectures

While direct thermal cyclopolymerization of this compound itself is not extensively detailed in the reviewed literature, analogous strategies with structurally similar monomers highlight the potential of this approach. Thermal [2+2+2] cyclopolymerizations of multifunctional monomers containing ethynyl and perfluoropyridine moieties have been shown to produce highly cross-linked and thermally stable polyarylene networks. researchgate.net

For instance, the monomer 2,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-phenoxypyridine, which features ethynyl groups, can be polymerized neat through thermal treatment. researchgate.net This process involves the intermolecular reaction of the alkyne functionalities to form aromatic rings, resulting in an intractable and robust network polymer. These polymers exhibit high thermal stability and good char yields, which are characteristic of acetylene-based resins. researchgate.net The highly fluorinated nature of the pyridine ring in such polymers is expected to impart desirable properties such as low dielectric constant, chemical resistance, and thermal stability.

Table 1: Representative Thermal Polymerization Data for an Analogous Ethynyl-Containing Perfluoropyridine Monomer

| Monomer | Polymerization Conditions | Resulting Polymer Architecture | Key Properties |

| 2,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-phenoxypyridine | Neat, Thermal Cure | Intractable Polyarylene Network | High Thermal Stability, Good Char Yield |

This data is based on analogous systems and is presented to illustrate the potential of thermal cyclopolymerization for monomers like this compound.

Step-Growth Polymerizations for Tunable Architectures

Step-growth polymerization offers a powerful method for creating polymers with more defined and tunable architectures from monomers like this compound. This approach allows for the synthesis of linear or branched polymers with controlled molecular weights and functionalities.

A prominent example of a step-growth strategy involving ethynyl-functionalized monomers is the copper-assisted 1,3-dipolar alkyne-azide "click" cycloaddition reaction. researchgate.net In a model system, a monomer containing ethynyl groups, such as 2,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-phenoxypyridine, can be reacted with a bifunctional azide, like bis(azidomethyl)benzene. researchgate.net This reaction proceeds with high efficiency and selectivity to form triazole linkages, resulting in a linear polymer. This method provides excellent control over the polymer structure and can be adapted to create a library of polymers with varying properties by changing the co-monomer. researchgate.net

Furthermore, transition-metal-free synthetic routes have been developed for poly(phenylene ethynylene)s that incorporate alternating aryl and perfluoroaryl units. acs.org These methods often rely on the nucleophilic aromatic substitution reaction of silyl-protected acetylenes with perfluorinated aromatic compounds. acs.org Such strategies could potentially be adapted for the polymerization of this compound with appropriate di-functional co-monomers, offering a pathway to well-defined, high molecular weight polymers with alternating fluorinated and non-fluorinated segments.

Table 2: Examples of Step-Growth Polymerization Strategies Applicable to Ethynyl-Perfluoropyridine Systems

| Polymerization Type | Co-monomer Example | Linkage Formed | Resulting Polymer Architecture |

| Copper-Assisted Alkyne-Azide Cycloaddition | Bis(azidomethyl)benzene | 1,2,3-Triazole | Linear Polymer |

| Nucleophilic Aromatic Substitution | Di-silyl-acetylene derivative | Ethynylene | Alternating Copolymer |

Advanced Applications and Functional Material Precursors Based on 4 Ethynyl 2,3,5,6 Tetrafluoropyridine Scaffolds

Design of High-Performance Polymeric Materials

The incorporation of the 2,3,5,6-tetrafluoropyridyl-4-ethynyl moiety into polymer backbones is a promising strategy for creating high-performance materials with exceptional thermal properties. The high fluorine content enhances chemical and oxidative resistance, while the ethynyl (B1212043) group provides a site for cross-linking, leading to the formation of robust polymer networks.

Polymers with Enhanced Thermal Stability and Char Yields

The thermal stability of polymers derived from perfluoropyridine precursors is notably high. For instance, network polymers formed through the thermal curing of monomers containing ethynyl groups exhibit excellent resistance to thermal degradation. The [2+2+2] cyclopolymerization of monomers such as 2,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-aryloxypyridine results in intractable polyarylene networks. mdpi.com These networks are characterized by high thermal decomposition temperatures and significant char yields, which is the mass of material left after pyrolysis. High char yield is a desirable property for materials used in extreme temperature applications, as it indicates the formation of a stable carbonaceous layer that can protect the underlying material. mdpi.com For example, a cured network of a diether-linked diphenylyne-functionalized difluoropyridine displayed an onset of decomposition at 456 °C and a char yield of 81% at 900 °C.

The following table summarizes the thermal properties of some network polymers derived from ethynyl-functionalized perfluoropyridine precursors.

| Monomer Structure | Curing Temperature (°C) | Decomposition Onset (Td, °C) | Char Yield at 900°C (%) |

| Diether-linked diphenylyne-functionalized difluoropyridine | 372 | 456 | 81 |

| Diether-linked diphenylyne-functionalized difluoropyridine isomer | 341 | 470 | 51 |

This data is illustrative of the high thermal stability and char yields achievable with polymers based on ethynyl-functionalized fluoropyridine scaffolds.

Exploration of Tunable Thermal Properties

The versatility of the perfluoropyridine core allows for the synthesis of polymers with a wide range of tunable thermal properties. By strategically choosing the co-monomers and the degree of cross-linking, properties such as the glass transition temperature (Tg) can be precisely controlled. For example, in fluorinated pyridine (B92270) aryl ether polymers, the Tg can be tuned by altering the nature of the bisphenol used in the polymerization. This allows for the creation of materials that are either rigid high-performance plastics or flexible elastomers, all while maintaining high thermal stability. The ability to program the aliphatic or aromatic content in the polymer backbone provides a means to control the glass transition temperatures of the networks, with reported Tgs ranging from -49 to 83 °C.

Organic Electronic Materials and Optoelectronic Applications

The ethynyl-tetrafluoropyridine scaffold is a promising candidate for applications in organic electronics and optoelectronics due to its unique electronic properties. The electron-withdrawing nature of the tetrafluoropyridine ring can be combined with electron-donating groups through the ethynyl linker to create "push-pull" systems with interesting photophysical properties.

The synthesis of 4-substituted 2,3,5,6-tetraalkynylpyridines via Sonogashira cross-coupling reactions has been shown to yield compounds with tunable UV/Vis absorption and fluorescence properties. The emission characteristics can be systematically varied by changing the substituents on the alkynyl groups and at the 4-position of the pyridine ring. The presence of electron-withdrawing groups at the 4-position and donor-substituted alkynyl groups can lead to high fluorescence quantum yields, making these materials suitable for applications such as organic light-emitting diodes (OLEDs).

Building Blocks for Complex Molecular Architectures and Supramolecular Assemblies

The rigid, well-defined structure of 4-ethynyl-2,3,5,6-tetrafluoropyridine, combined with the reactivity of the ethynyl group, makes it an excellent building block for the construction of complex molecular architectures and supramolecular assemblies. The ethynyl group is particularly amenable to reactions such as Sonogashira coupling and "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which are widely used in the synthesis of functional macromolecules.

For example, a homoleptic ethynyl-substituted ruthenium(II)-bisterpyridine complex has been synthesized and demonstrated as a versatile synthon in supramolecular chemistry. The ethynyl function in this complex serves as a reactive site for click reactions, enabling the formation of coordination polymers and other complex supramolecular structures.

Potential in Sensing and Recognition Systems (e.g., Ion Sensors)

While direct applications of this compound in ion sensing are not yet widely reported, its structural features suggest potential in this area. The combination of a fluorinated aromatic ring and a functionalizable ethynyl group could be exploited to create novel chemosensors. For instance, the ethynyl group can be used to attach ion-binding moieties (ionophores). The highly polar C-F bonds and the nitrogen atom of the pyridine ring could also play a role in coordinating with specific ions.

Furthermore, the principles of aggregation-induced emission (AIE) could be applied. AIE-active molecules are typically non-emissive in solution but become highly fluorescent upon aggregation. A sensor molecule incorporating the this compound scaffold could be designed to aggregate in the presence of a target ion, leading to a "turn-on" fluorescent signal. researchgate.net

Role as a Precursor for Active Fluorine-Containing Compounds

Fluorine-containing compounds are of great interest in medicinal chemistry due to the unique properties that fluorine imparts to molecules, such as increased metabolic stability, lipophilicity, and binding affinity. nih.gov Polyfluorinated pyridines are recognized as important building blocks in the synthesis of drugs and agrochemicals. chemicalbook.com

The this compound scaffold possesses two key features for the synthesis of bioactive compounds: the fluorinated pyridine ring and the reactive ethynyl group. The ethynyl group can be readily transformed into a variety of other functional groups or used as a linker to connect the tetrafluoropyridine moiety to other pharmacophores. For example, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective Raf inhibitors for cancer therapy, demonstrating the utility of the ethynyl-fluorophenyl motif in bioactive molecules. nih.gov This suggests that the analogous this compound could serve as a valuable precursor for the development of novel pharmaceuticals. The reaction of pentafluoropyridine (B1199360) with various nucleophiles to produce 4-substituted tetrafluoropyridine derivatives is a well-established method for creating new drug-like systems. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 4-Ethynyl-2,3,5,6-tetrafluoropyridine, and how can reaction yields be maximized?

Methodological Answer : The synthesis typically involves nucleophilic substitution or Sonogashira coupling to introduce the ethynyl group. For fluorinated pyridines, recrystallization from light petroleum (40–60°C boiling range) is effective for purification . Key steps include:

- Precursor preparation : Start with 2,3,5,6-tetrafluoropyridine derivatives (e.g., 4-amino or 4-bromo analogs) .

- Ethynylation : Use trimethylsilylacetylene (TMSA) under palladium catalysis, followed by deprotection with K₂CO₃/MeOH.

- Yield optimization : Monitor reaction progress via TLC, and adjust temperature (80–100°C) and catalyst loading (5–10 mol% Pd(PPh₃)₄).

| Reaction Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 70–85% |

| Solvent | DMF/THF (1:1) | 65–80% |

| Temperature | 90°C | 75–85% |

Q. Which spectroscopic techniques are most reliable for characterizing fluorinated pyridine derivatives?

Methodological Answer : A multi-technique approach is critical:

- ¹⁹F NMR : Identifies fluorine environments (δ -85 to +15 ppm for tetrafluoropyridines) .

- X-ray crystallography : Resolves regioselectivity and bond angles (e.g., C–F bond lengths: 1.32–1.37 Å) .

- IR spectroscopy : Detects NH₂ (3300–3500 cm⁻¹) or ethynyl C≡C (2100–2260 cm⁻¹) groups .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 166 for 4-amino-tetrafluoropyridine) .

Q. Reference :

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of substitution reactions in this compound?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- Electrostatic potential maps : Highlight electron-deficient positions (C-4 in tetrafluoropyridines) prone to nucleophilic attack .

- Transition-state analysis : Quantifies activation barriers for ethynylation vs. competing pathways (e.g., hydrolysis).

- Validation : Compare computed ¹⁹F NMR shifts with experimental data (±5 ppm tolerance) .

Q. How should researchers address contradictions in reported spectroscopic data for fluoropyridine derivatives?

Methodological Answer : Contradictions often arise from solvent effects or impurities. Resolve by:

Q. What strategies mitigate decomposition during derivatization of this compound?

Methodological Answer :

- Temperature control : Keep reactions below 100°C to avoid ethynyl group cleavage.

- Inert atmosphere : Use N₂/Ar to prevent oxidation of the ethynyl moiety.

- Stabilizing agents : Add CuI (1–2 mol%) to suppress side reactions in cross-couplings .

- Workup : Purify via column chromatography (silica gel, hexane/EtOAc 4:1) to remove Pd residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.